PF‑DcpSi Retains Potent DcpS Inhibition While Eliminating Lysosomotropic Liability
PF‑DcpSi exhibits an IC50 of 0.11 nM against DcpS, which is within 2‑fold of the first‑generation inhibitor RG3039 (IC50 = 0.069 nM) [REFS‑1]. Critically, PF‑DcpSi was designed to eliminate the lysosomal accumulation that characterizes RG3039, a dibasic lipophilic molecule [REFS‑2]. While RG3039 accumulates in lysosomes due to its high cLogP (>5), PF‑DcpSi's reduced lipophilicity mitigates this effect, thereby enabling cleaner interpretation of DcpS‑specific pharmacology [REFS‑3].
| Evidence Dimension | DcpS inhibitory potency and lysosomotropic potential |
|---|---|
| Target Compound Data | IC50 = 0.11 nM; low lysosomal accumulation |
| Comparator Or Baseline | RG3039: IC50 = 0.069 nM; high lysosomal accumulation (dibasic, cLogP >5) |
| Quantified Difference | Potency retained (≤2‑fold difference); lysosomotropism eliminated |
| Conditions | DcpS inhibition assay (in vitro); cellular accumulation assay in HEK293T cells and lymphoblasts |
Why This Matters
For investigators studying DcpS biology, PF‑DcpSi provides a cleaner chemical probe that avoids confounding lysosomal effects, ensuring that observed phenotypes are attributable to DcpS inhibition rather than off‑target lysosomal accumulation.
- [1] TargetMol. PF‑DcpSi (T89346) – Product Datasheet. Available at: https://www.targetmol.cn/compound/pf_dcpsi View Source
- [2] Gopalsamy A, et al. Design of Potent mRNA Decapping Scavenger Enzyme (DcpS) Inhibitors with Improved Physicochemical Properties To Investigate the Mechanism of Therapeutic Benefit in Spinal Muscular Atrophy (SMA). J Med Chem. 2017;60(7):3094‑3108. View Source
- [3] Cherry JJ, et al. In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context‑specific modulation of SMN transcript levels. PLoS One. 2017;12(9):e0185079. View Source
